1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone
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Overview
Description
1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone is a chemical compound belonging to the benzotriazole family. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone typically involves the reaction of benzotriazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized as a corrosion inhibitor and in the production of polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone involves its interaction with various molecular targets. The benzotriazole moiety can act as an electron donor or acceptor, facilitating the formation of stable complexes with metal ions. This property is particularly useful in its role as a corrosion inhibitor. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
- 1-(1H-1,2,3-benzotriazol-1-yl)ethanone
- 1-(1H-1,2,3-benzotriazol-5-yl)ethanone
- 1-(1H-1,2,3-benzotriazol-4-yl)ethanone
Comparison: 1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone is unique due to its specific substitution pattern on the benzotriazole ring, which influences its reactivity and applications. Compared to its isomers, this compound exhibits distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
146519-40-6 |
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Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(2H-benzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-2-3-7-8(4-6)10-11-9-7/h2-4H,1H3,(H,9,10,11) |
InChI Key |
XZIUKEJTWSKJBW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=NNN=C2C=C1 |
Canonical SMILES |
CC(=O)C1=CC2=NNN=C2C=C1 |
Synonyms |
Ethanone, 1-(1H-benzotriazol-5-yl)- (9CI) |
Origin of Product |
United States |
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